Ethyl 6-(2-bromoacetyl)picolinate
Description
Ethyl 6-(2-bromoacetyl)picolinate is a brominated acetyl derivative of ethyl picolinate, characterized by a pyridine ring substituted at the 6-position with a 2-bromoacetyl group and an ethoxycarbonyl group at the 2-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of coordination complexes, pharmaceuticals, and functionalized heterocycles. The bromoacetyl moiety enhances its electrophilic reactivity, enabling participation in nucleophilic substitution or cross-coupling reactions . Its synthesis typically involves bromination of acetylated picolinate precursors under controlled conditions, as exemplified by reactions with 2-bromoacetyl bromide in the presence of triethylamine (TEA) .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
ethyl 6-(2-bromoacetyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)8-5-3-4-7(12-8)9(13)6-11/h3-5H,2,6H2,1H3 |
InChI Key |
CXMGDPKCMBDKIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 6-(2-bromoacetyl)picolinate belongs to a family of substituted ethyl picolinates. Below is a comparative analysis of its structural analogs:
Physicochemical Properties
- Reactivity : The bromoacetyl group in this compound confers higher electrophilicity compared to chlorinated analogs (e.g., Ethyl 6-(chloromethyl)picolinate), making it more reactive in SN2 reactions or metal coordination .
- Solubility: Bromoacetyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DCM, THF) but lower solubility in water compared to hydroxyl- or amino-substituted picolinates .
- Stability : Bromoacetyl compounds are sensitive to hydrolysis under basic conditions, whereas chloromethyl analogs are more stable but less reactive .
Data Tables
Table 1: Comparative Reaction Yields
Table 2: Solubility in Common Solvents
| Compound | DCM | THF | Water |
|---|---|---|---|
| This compound | High | Moderate | Low |
| Ethyl 6-(chloromethyl)picolinate | High | High | Insoluble |
| 3-(2-Bromoacetyl)-6,8-dibromo-chromen-2-one | Moderate | Low | Insoluble |
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